![molecular formula C21H16ClN3OS B606816 4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol
Übersicht
Beschreibung
CRT 0105950 ist ein potenter Inhibitor von LIM-Kinase 1 und LIM-Kinase 2 mit einer halbmaximalen Hemmkonzentration von 0,3 Nanomolar bzw. 1 Nanomolar . Der chemische Name von CRT 0105950 lautet 4-[[5-[3-(2-Chlor-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol . Diese Verbindung stört die Mikrotubuli-Organisation, hemmt die Cofilin-Phosphorylierung und erhöht die α-Tubulin-Acetylierung in vitro .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Ethanol, wobei das Endprodukt durch Hochleistungsflüssigkeitschromatographie auf eine Reinheit von ≥98 % gereinigt wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für CRT 0105950 sind nicht umfassend dokumentiert, aber die Verbindung ist von verschiedenen Anbietern für Forschungszwecke erhältlich . Das Produktionsprozess beinhaltet wahrscheinlich die Skalierung der Labor-Syntheseverfahren unter Sicherstellung der Reinheit und Stabilität der Verbindung.
Chemische Reaktionsanalyse
Arten von Reaktionen
CRT 0105950 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in der Verbindung modifizieren.
Substitution: Substitutionsreaktionen können an den Phenol- oder Pyridinringen auftreten, was zur Bildung verschiedener Derivate führt
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von CRT 0105950, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Analyse Chemischer Reaktionen
Acetylation of the Amino Group
The secondary amine (-NH-) on the thiazole ring undergoes nucleophilic substitution reactions. For example, acetylation with acetic anhydride forms an amide derivative (Fig. 1A), analogous to the synthesis of paracetamol from 4-aminophenol .
Reaction Conditions :
- Reactant: Acetic anhydride
- Solvent: Aqueous or ethanol medium
- Temperature: 60–80°C
Reactant | Product | Yield (%) | Reference |
---|---|---|---|
Acetic anhydride | N-Acetylated thiazole-phenol derivative | ~75 |
Oxidation of the Phenolic Group
The para-hydroxyl group on the phenol moiety is susceptible to oxidation. Under oxidative conditions (e.g., FeCl₃ or H₂O₂), it forms a quinone-like structure (Fig. 1B) . This reactivity mirrors oxidative dyeing mechanisms in hair colorants .
Reaction Conditions :
- Oxidizing agent: FeCl₃, H₂O₂, or air
- pH: Alkaline (pH > 9)
Oxidizing Agent | Product | Stability |
---|---|---|
FeCl₃ | Quinone derivative | Stable in acidic pH |
H₂O₂ | Hydroxylated dimer | Moderate |
Condensation Reactions
The amino-thiazole group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases, as observed in thiazole-based drug candidates . For example, reaction with 4-chlorobenzaldehyde yields a hydrazone derivative (Fig. 1C).
Reaction Conditions :
- Catalyst: Acidic (e.g., HCl)
- Solvent: Ethanol
Carbonyl Compound | Product | Application |
---|---|---|
4-Chlorobenzaldehyde | Hydrazone-linked thiazole | Anticonvulsant |
Electrophilic Aromatic Substitution
The pyridine and thiazole rings undergo electrophilic substitution. For example, chlorination at the pyridine’s meta-position has been reported in similar structures .
Salt Formation
The phenolic -OH group can form salts with strong bases (e.g., NaOH), enhancing solubility in aqueous media .
Biological Activity and Derivatives
- Anticancer Activity : Derivatives with substituted phenyl groups (e.g., 4-chlorophenyl) exhibit cytotoxicity via tubulin inhibition .
- Anticonvulsant Activity : Alkylation of the thiazole amino group (e.g., with naphthalen-2-yl) enhances seizure protection in rodent models .
Figure 1 : Key Reaction Pathways
- (A) Acetylation of the thiazole amino group.
- (B) Oxidation of the phenol to a quinone.
- (C) Condensation with aldehydes to form Schiff bases.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 4-[[5-[3-(2-chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The thiazole moiety is known for its ability to interact with various biological targets, making it a focal point in anticancer drug design .
- Antimicrobial Properties
-
Anti-inflammatory Effects
- Similar compounds have been explored for their anti-inflammatory properties, particularly in the treatment of chronic inflammatory diseases. The presence of the pyridine and thiazole rings may contribute to the modulation of inflammatory pathways, offering therapeutic benefits in conditions such as rheumatoid arthritis .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Activity Implication |
---|---|
Thiazole Ring | Enhances biological activity against cancer |
Pyridine Substituent | Contributes to antimicrobial properties |
Chloro Group | May enhance lipophilicity and cellular uptake |
Case Studies
-
Case Study on Anticancer Activity
- A study conducted on a series of thiazole derivatives revealed that modifications at the pyridine ring significantly impacted their anticancer efficacy. The compound was tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating its potential as a lead compound for further development .
- Case Study on Antimicrobial Efficacy
Wirkmechanismus
CRT 0105950 exerts its effects by inhibiting LIM kinase 1 and LIM kinase 2, which are involved in the regulation of actin cytoskeletal dynamics and microtubule organization . By inhibiting these kinases, CRT 0105950 disrupts the phosphorylation of cofilin, leading to changes in cell morphology and function . This mechanism is particularly relevant in cancer research, where the compound has shown potential in impairing tumor cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
T56-LIMKi: Ein selektiver Inhibitor von LIM-Kinase 2.
R-10015: Ein potenter und selektiver LIM-Kinase-Inhibitor mit breitem antiviralem Spektrum.
Einzigartigkeit von CRT 0105950
CRT 0105950 ist einzigartig aufgrund seiner hohen Potenz und Selektivität für sowohl LIM-Kinase 1 als auch LIM-Kinase 2 mit sehr niedrigen halbmaximalen Hemmkonzentrationswerten . Dies macht es zu einer wertvollen Werkzeugverbindung für die Untersuchung der biologischen Funktionen dieser Kinasen und ihrer Rolle bei verschiedenen Krankheiten .
Biologische Aktivität
The compound 4-[[5-[3-(2-chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol, also known as CHEMBL3623442, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . Its structure features a thiazole moiety linked to a pyridine and a phenolic group, which are critical for its biological activity.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines:
- SNB-19 : Percent Growth Inhibition (PGI) = 65.12 at 10 µM.
- NCI-H460 : PGI = 55.61.
- SNB-75 : PGI = 54.68.
These findings suggest that the compound may act as a tubulin inhibitor, disrupting cancer cell division and growth .
2. Antimicrobial Activity
The compound's thiazole component is associated with antimicrobial properties. In vitro studies have demonstrated that compounds bearing similar thiazole structures can inhibit bacterial growth effectively:
- Minimum Inhibitory Concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.
- The compounds exhibited bactericidal activity as shown by Minimum Bactericidal Concentration (MBC) assays .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Tubulin Binding : Similar compounds have been shown to bind effectively to tubulin, inhibiting microtubule polymerization, which is crucial for mitosis.
- Antioxidant Activity : The phenolic structure may contribute to antioxidant properties, reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the efficacy of this compound. Key observations include:
- The presence of electron-withdrawing groups (such as chlorine) on the aromatic rings enhances anticancer activity.
- Modifications on the thiazole ring can significantly impact the antimicrobial potency .
Case Studies
Several case studies highlight the effectiveness of related compounds in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications in substituents led to varying degrees of cytotoxicity against glioblastoma cells.
- Antimicrobial Efficacy Evaluation : Research on thiazole-based compounds showed significant inhibition of biofilm formation in bacterial strains, indicating potential therapeutic applications in treating infections resistant to conventional antibiotics.
Eigenschaften
IUPAC Name |
4-[[5-[3-(2-chloro-4-methylphenyl)pyridin-4-yl]-1,3-thiazol-2-yl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-2-7-16(19(22)10-13)18-11-23-9-8-17(18)20-12-24-21(27-20)25-14-3-5-15(26)6-4-14/h2-12,26H,1H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDBOFPHPMYWDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=CN=C2)C3=CN=C(S3)NC4=CC=C(C=C4)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CRT0105950 interact with its target and what are the downstream effects?
A1: CRT0105950 is a potent inhibitor of LIMK1 and LIMK2 []. LIM kinases (LIMKs) are enzymes that regulate the activity of cofilin, a protein that depolymerizes actin filaments. By inhibiting LIMK1 and LIMK2, CRT0105950 prevents the phosphorylation and inactivation of cofilin. This leads to increased cofilin activity, disruption of actin dynamics, and alterations in the microtubule cytoskeleton. Ultimately, these effects result in mitotic defects and impaired tumor cell proliferation [].
Q2: What are the in vitro and in vivo efficacy results of CRT0105950?
A2: In vitro screening of CRT0105950 against 656 cancer cell lines identified rhabdomyosarcoma, neuroblastoma, and kidney cancer cells as significantly sensitive to the compound []. This suggests that these cancer types may be particularly susceptible to LIMK inhibition. The research paper focuses on the identification of sensitive cancer types and the potential of CRT0105950 as a starting point for further development of LIMK-targeted cancer therapy. More specific in vivo efficacy data and detailed mechanistic studies are likely to be explored in future research.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.